Picomolar Target Affinity: >10,000-Fold Improvement Over First-Generation WDR5 Antagonists
Wdr5-IN-5 binds to the WDR5 WIN site with a binding affinity (Ki) of <0.02 nM, as determined by TR-FRET assay [1]. This represents a substantial increase in target engagement compared to widely used WDR5 chemical probes: OICR-9429 (Kd = 24-93 nM) and WDR5-0103 (Kd = 450 nM) . The picomolar affinity of Wdr5-IN-5 is >4,500-fold greater than WDR5-0103 and >1,200-fold greater than OICR-9429, confirming its superior potency at the molecular target.
| Evidence Dimension | Binding Affinity (Ki/Kd) |
|---|---|
| Target Compound Data | Ki < 0.02 nM |
| Comparator Or Baseline | OICR-9429: Kd = 24-93 nM; WDR5-0103: Kd = 450 nM |
| Quantified Difference | Wdr5-IN-5 is >1,200-fold more potent than OICR-9429 and >4,500-fold more potent than WDR5-0103. |
| Conditions | TR-FRET assay for Wdr5-IN-5 [1]; Kd determination for OICR-9429 and WDR5-0103 using SPR or fluorescence polarization . |
Why This Matters
This level of target engagement enables robust and selective inhibition of WDR5-dependent processes at lower compound concentrations, minimizing off-target effects and reducing the risk of solubility or cytotoxicity artifacts in cellular assays.
- [1] Teuscher KB, Meyers KM, Mills JJ, et al. J Med Chem. 2022;65(8):6287-6312. PMID: 35436124. View Source
